(2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride (2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2219353-67-8
VCID: VC5757862
InChI: InChI=1S/C6H12FNO2S.ClH/c1-11(9,10)4-6-2-5(7)3-8-6;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m0./s1
SMILES: CS(=O)(=O)CC1CC(CN1)F.Cl
Molecular Formula: C6H13ClFNO2S
Molecular Weight: 217.68

(2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride

CAS No.: 2219353-67-8

Cat. No.: VC5757862

Molecular Formula: C6H13ClFNO2S

Molecular Weight: 217.68

* For research use only. Not for human or veterinary use.

(2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride - 2219353-67-8

Specification

CAS No. 2219353-67-8
Molecular Formula C6H13ClFNO2S
Molecular Weight 217.68
IUPAC Name (2S,4S)-4-fluoro-2-(methylsulfonylmethyl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C6H12FNO2S.ClH/c1-11(9,10)4-6-2-5(7)3-8-6;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m0./s1
Standard InChI Key BOABCVIRHRNHSC-GEMLJDPKSA-N
SMILES CS(=O)(=O)CC1CC(CN1)F.Cl

Introduction

Structural Characteristics and Molecular Properties

The compound’s molecular formula is C6_6H13_{13}ClFNO2_2S, with a molecular weight of 217.68 g/mol. Its structure features a pyrrolidine ring—a five-membered secondary amine—with two stereogenic centers at the 2nd and 4th positions, resulting in the (2S,4S) configuration. Key substituents include:

  • A fluorine atom at the 4th position, which introduces electronegativity and influences electronic distribution.

  • A methanesulfonylmethyl group (-SO2_2CH3_3) at the 2nd position, contributing to nucleophilic substitution reactivity.

Table 1: Molecular Data for (2S,4S)-4-Fluoro-2-(Methanesulfonylmethyl)Pyrrolidine Hydrochloride

PropertyValue
CAS Number2219353-67-8
Molecular FormulaC6_6H13_{13}ClFNO2_2S
Molecular Weight217.68 g/mol
Chiral Centers2 (2S,4S)
Key Functional GroupsFluorine, Methanesulfonylmethyl

The stereochemistry is critical for its interactions with biological targets, as enantiomeric purity often dictates pharmacological activity .

Synthetic Pathways and Optimization

Synthesis of this compound involves multi-step organic reactions that prioritize stereochemical control and functional group compatibility. A representative approach includes:

Step 1: Preparation of the Pyrrolidine Core

Starting from (2S,4R)-4-hydroxyproline derivatives, stereochemical inversion at the 4th position is achieved via Mitsunobu reactions or mesylation followed by nucleophilic displacement . For instance, lactonization of (2S,4R)-N-Boc-4-hydroxyproline using a Mitsunobu reaction facilitates configuration inversion to the (2S,4S) form .

Step 3: Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability.

Critical Parameters:

  • Temperature: Controlled heating (e.g., 0–120°C) to prevent racemization.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction efficiency.

  • Catalysts: Use of DMAP or triethylamine to accelerate sulfonylation .

Chemical Reactivity and Functional Transformations

The compound’s reactivity is governed by two key groups:

  • Methanesulfonylmethyl Group: Acts as a leaving group in SN_N2 reactions, enabling substitution with nucleophiles (e.g., amines, thiols).

  • Fluorine Atom: Electron-withdrawing effects stabilize adjacent carbocations and modulate ring conformation.

Example Reaction: Nucleophilic Substitution

Reaction with sodium azide in DMF yields (2S,4S)-4-fluoro-2-azidomethylpyrrolidine, a precursor for click chemistry applications.

Applications in Pharmaceutical Research

While direct therapeutic applications remain under investigation, the compound’s utility lies in its role as a chiral scaffold for drug discovery:

  • Protease Inhibitors: Pyrrolidine derivatives are explored as inhibitors for enzymes like DPP-4 and SARS-CoV-2 main protease .

  • Radiotracers: Fluorinated pyrrolidines serve as precursors for PET imaging agents, as seen in the synthesis of 4-[18F]fluoro-L-proline analogs .

Table 2: Potential Biological Targets

Target ClassExample Application
EnzymesInhibitors for kinases, proteases
GPCRsModulators of neurotransmitter receptors
TransportersSubstrates for amino acid transporters

Analytical Characterization Methods

Purity and structural integrity are assessed via:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with acetonitrile/water mobile phases.

  • Mass Spectrometry (MS): ESI-MS confirms molecular ion peaks at m/z 217.68.

  • X-ray Crystallography: Resolves stereochemistry and crystal packing, though data for this specific compound remain unpublished .

SupplierLocation
Weifang Runzhong Fine ChemicalChina
MinakemFrance
Shenyang Funing PharmaceuticalChina

Suppliers emphasize its use strictly for research, excluding human or veterinary applications .

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